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molecular formula C12H13NO2 B8564396 2-Isopropylisoquinoline-1,3 (2H, 4H)-dione

2-Isopropylisoquinoline-1,3 (2H, 4H)-dione

Cat. No. B8564396
M. Wt: 203.24 g/mol
InChI Key: FNXAQPKTOUFYTR-UHFFFAOYSA-N
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Patent
US03998954

Procedure details

A mixture of homophthalic acid (90 g., 0.5 mole) and isopropylamine (59 g., 1 mole) was heated by an oil bath to 175°-180° C. for 90 minutes. The hot mixture was then poured into 600 ml. of ethanol, treated with carbon black and filtered. The mixture was concentrated to about 300 ml. and slowly cooled to room temperature. 2-Isopropylisoquinoline-1,3 (2H, 4H)-dione precipitated and was collected by filtration, 46 g. (45% yield), m.p. 86°-88° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=O)[CH2:2][C:3]1[C:4](=[CH:8][CH:9]=[CH:10][CH:11]=1)[C:5]([OH:7])=O.[CH:14]([NH2:17])([CH3:16])[CH3:15].C>C(O)C>[CH:14]([N:17]1[C:1](=[O:13])[CH2:2][C:3]2[C:4](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:5]1=[O:7])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
C(CC=1C(C(=O)O)=CC=CC1)(=O)O
Name
Quantity
59 g
Type
reactant
Smiles
C(C)(C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated by an oil bath to 175°-180° C. for 90 minutes
Duration
90 min
ADDITION
Type
ADDITION
Details
The hot mixture was then poured into 600 ml
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to about 300 ml
CUSTOM
Type
CUSTOM
Details
2-Isopropylisoquinoline-1,3 (2H, 4H)-dione precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration, 46 g

Outcomes

Product
Name
Type
Smiles
C(C)(C)N1C(C2=CC=CC=C2CC1=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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